trioctylphosphine sulfide
Overview
Description
trioctylphosphine sulfide, also known as this compound, is an organophosphorus compound with the molecular formula C24H51PS. It is a colorless, air-stable compound that is typically encountered as a syrup. This compound is part of the pentavalent class of organophosphines and is known for its stability towards oxidation, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
Trioctylphosphine sulfide primarily targets metal nanocrystals, bulk powders, foils, wires, and thin films , converting them into metal phosphides . It also acts as a solvent and stabilizer for synthesizing cadmium sulfide nanorods from cadmium acetate and sulfur .
Mode of Action
The compound interacts with its targets through a process known as ligand exchange . In this process, this compound replaces the existing ligands on the surface of the target, altering its properties and behavior. This interaction results in the conversion of the target into a different compound, such as a metal phosphide .
Biochemical Pathways
The formation of these nanorods involves a series of reactions that occur in a trioctylphosphine solution .
Result of Action
The primary result of this compound’s action is the formation of metal phosphides and cadmium sulfide nanorods . These materials have a wide range of applications, including use in quantum dots , which are semiconducting particles that exhibit quantum mechanical properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of cadmium sulfide nanorods requires specific reaction conditions, such as a high reaction temperature . Additionally, the stability of the resulting nanorods can be affected by factors such as pH, temperature, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Trioctylphosphine sulfide is characterized by the phosphorus sulfur double bond and three bound rests, mostly alkane chains . The reactivity of the P-S bond depends on the specific R-groups . It is used in nanomaterial synthesis and is known to react with oxygen to form trioctylphosphine oxide .
Molecular Mechanism
It is known that phosphine sulfides are usually prepared by the oxidation of tertiary phosphines with elemental sulfur .
Temporal Effects in Laboratory Settings
It is known that phosphine sulfides are stable and resistant to oxidation .
Metabolic Pathways
It is known that phosphine sulfides are intermediates in the synthesis of tertiary phosphines .
Preparation Methods
trioctylphosphine sulfide, can be synthesized through the oxidation of trioctylphosphine with elemental sulfur. The reaction is typically carried out in a solvent at room temperature, and the product is purified through chromatographic techniques due to its low polarity and high solubility . Industrial production methods may involve similar oxidation processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
trioctylphosphine sulfide, undergoes several types of chemical reactions, including:
Common reagents used in these reactions include elemental sulfur, oxygen, and selenium. The major products formed from these reactions are trioctylphosphine oxide and trioctylphosphine selenide .
Scientific Research Applications
trioctylphosphine sulfide, has several scientific research applications, including:
Functional Materials: Used as a functional material in various chemical processes.
Organocatalysts: Serves as an organocatalyst in different catalytic reactions.
Ligands: Acts as a ligand in transition-metal catalysis.
Extractants: Utilized as an extractant in chemical separations.
Organic Light-Emitting Diodes (OLEDs): Used as a host material in blue phosphorescent OLEDs due to its superior thermal stability and high triplet energy levels.
Comparison with Similar Compounds
trioctylphosphine sulfide, can be compared with other similar compounds such as:
Triphenylphosphine sulfide: Another common tertiary phosphine sulfide with similar stability and reactivity.
Trioctylphosphine oxide: Formed through the oxidation of trioctylphosphine, it shares similar properties but differs in its oxygen content.
Trioctylphosphine selenide: Formed through the reaction with selenium, it is used in semiconductor preparations.
This compound, is unique due to its specific molecular structure and the presence of the thiophosphinyl group, which imparts distinct reactivity and stability characteristics .
Properties
IUPAC Name |
trioctyl(sulfanylidene)-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51PS/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOZWDBMINZWGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=S)(CCCCCCCC)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062516 | |
Record name | Phosphine sulfide, trioctyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2551-53-3 | |
Record name | Trioctylphosphine sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2551-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine sulfide, trioctyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551533 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine sulfide, trioctyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphine sulfide, trioctyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trioctylphosphine sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.